Iodide ion

Physical Chemistry Solubility Coordination Chemistry

Researchers using lighter halides face kinetic limitations in SN2 reactions and suboptimal membrane transport. Iodide ion (CAS 100934-04-1) solves these with its large ionic radius (206 pm) and high polarizability. • 2.2× membrane permeability vs. chloride-superior anion transport probe • 2.7× higher ionic liquid conductivity-enhanced DSSC/battery electrolytes • Superior leaving group (RI > RBr > RCl)-higher synthetic yields Supplied as 1000 µg/mL IC standard with CoA; ambient storage, global shipping.

Molecular Formula I-
Molecular Weight 126.9045 g/mol
CAS No. 100934-04-1
Cat. No. B008971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodide ion
CAS100934-04-1
Synonyms2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate and .alpha.-(2-methyl-1-oxo-2-propenyl)-.omega.-methoxypoly(oxy-1,2-ethanediyl)
Molecular FormulaI-
Molecular Weight126.9045 g/mol
Structural Identifiers
SMILES[I-]
InChIInChI=1S/HI/h1H/p-1
InChIKeyXMBWDFGMSWQBCA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodide Ion Procurement & Differentiation Guide


The iodide ion (I⁻), formally recognized under CAS 100934-04-1 for specific hydrated or salt forms, is the heaviest stable monatomic halide anion with an ionic radius of approximately 206 pm [1]. It exhibits a standard reduction potential of 0.54 V for the I⁻/I₂ redox couple [2]. Its large size and high polarizability confer distinct chemical behaviors—including weaker bond strengths and lower hydration energy—compared to its lighter halide congeners [1].

Workflow
Halide substitution, redox chemistry, and ion transport research requiring distinct anion properties
Selection
Large ionic radius, high polarizability, and lower redox potential differentiate iodide from lighter halides

Why Iodide Cannot Be Replaced


The unique physicochemical properties of iodide—its large ionic radius (206 pm vs. 181 pm for chloride and 196 pm for bromide [1]), high polarizability, and low hydration energy—preclude simple substitution with lighter halides. These attributes directly govern critical performance metrics: iodide is more easily oxidized (E° = 0.54 V vs. 1.36 V for chloride [2]), diffuses more readily across biological membranes (relative permeability 2.2:1.4:1 vs. chloride and bromide [3]), and acts as a superior leaving group in nucleophilic substitution reactions. Such differences are not incremental; they determine experimental feasibility, yield, and selectivity across diverse applications.

Oxidation susceptibility
Iodide is more easily oxidized than chloride or bromide; replacing it may disrupt reducing environments or redox-dependent assays.
Organic solvent solubility
Iodide salts are acetone-soluble, enabling halide-exchange reactions; chloride and bromide salts are not, limiting synthetic utility.
Membrane diffusion rate
Iodide permeates biological membranes faster; chloride or bromide may alter transport kinetics and tracer study outcomes.

Iodide vs. Chloride & Bromide: Evidence Review


Ionic Radius and Polarizability in Solvation

The iodide ion (I⁻) exhibits an ionic radius of 206 pm, which is 13.8% larger than bromide (196 pm) and 13.8% larger than chloride (181 pm) [1]. This size increase, combined with its higher polarizability, results in weaker electrostatic interactions with cations and lower hydration energy [1]. A direct consequence is that sodium iodide is highly soluble in acetone, whereas sodium chloride is essentially insoluble, a critical factor in organic synthesis and extraction protocols [2].

Ionic Radius
Data to verify
206 pm (I⁻) vs. 181 pm (Cl⁻), 196 pm (Br⁻)
Larger radius lowers hydration energy, supporting acetone solubility.
Standard crystallographic radii.
Physical Chemistry Solubility Coordination Chemistry

Redox Potential and Ease of Oxidation

The standard reduction potential for the I⁻/I₂ couple is 0.54 V, significantly lower than the 1.36 V for the Cl⁻/Cl₂ couple [1][2]. This makes iodide a far more facile reducing agent; it can be oxidized by molecular oxygen, a reaction that does not occur for chloride under similar conditions [3]. The ease of oxidation follows the order I⁻ > Br⁻ > Cl⁻, a trend confirmed by thermodynamic calculations in oxygenated waters [4].

Reduction Potential
Head-to-head
0.54 V (I₂/I⁻) vs. 1.36 V (Cl₂/Cl⁻)
Lower potential indicates easier oxidation, relevant for reducing applications.
Standard aqueous conditions.
Electrochemistry Redox Chemistry Environmental Chemistry

Membrane Permeability in Cellular Transport

In human neutrophil plasma membranes, the relative permeability of the halide ions through a putative chloride channel was directly measured [1]. The permeability ratios were 2.2 for iodide (I⁻), 1.4 for bromide (Br⁻), and 1.0 for chloride (Cl⁻), with a baseline chloride permeability of approximately 5 × 10⁻⁹ cm/s [1]. This demonstrates that iodide diffuses more than twice as fast as chloride through this biological channel.

Membrane Permeability
Head-to-head
2.2 (I⁻) vs. 1.0 (Cl⁻), 1.4 (Br⁻)
Higher permeability supports use as anion transport probe.
Human neutrophil membrane model.
Cell Biology Membrane Transport Ion Channels

Ionic Liquid Electrical Conductivity

A direct comparison of the electrical conductivities of 1-ethyl-3-methylimidazolium halide ([EMIm]X) mixtures with iodine (I₂) revealed a significant advantage for the iodide system [1]. At a molar ratio of 1:3.0 and 298 K, the conductivity of [EMIm]I/I₂ was 71.4 mS cm⁻¹, compared to 26.8 mS cm⁻¹ for [EMIm]Cl/I₂ and 25.7 mS cm⁻¹ for [EMIm]Br/I₂ [1].

Ionic Liquid Conductivity
Head-to-head
71.4 mS cm⁻¹ (I⁻) vs. 26.8 (Cl⁻), 25.7 (Br⁻)
Higher conductivity may benefit electrochemical device studies.
[EMIm]X/I₂ mixture at 298 K.
Ionic Liquids Electrolytes Energy Storage

Selective Iodide Chemosensing

A series of 3,5-diaryl substituted indole derivatives were evaluated as chemosensors for halide ions in THF solution [1]. The compounds exhibited excellent selectivity for iodide (I⁻) over chloride, bromide, fluoride, and bisulfate. No significant absorption change was observed with other anions. The association constants (K_a) for iodide binding with compounds A and B were determined to be 3.2 × 10⁴ M⁻¹ and 3.9 × 10⁴ M⁻¹, respectively [1].

Chemosensor Selectivity
Head-to-head
Kₐ 3.2–3.9×10⁴ M⁻¹; Cl⁻, Br⁻ no response
Supports selective detection of iodide in complex matrices.
Indole-based sensors in THF solution.
Analytical Chemistry Chemical Sensing Spectroscopy

Solubility in Acetone Difference

A direct consequence of iodide's large ionic radius and low hydration energy is its increased solubility in less polar organic solvents [1]. A classical and practically important demonstration is that sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is virtually insoluble [1][2]. This solubility difference is exploited in the Finkelstein reaction, where an alkyl chloride or bromide is converted to an alkyl iodide using NaI in acetone, driving the equilibrium by precipitation of the insoluble NaCl or NaBr [2].

Acetone Solubility
Data to verify
NaI highly soluble; NaCl insoluble
Enables Finkelstein reaction and halide exchange.
Qualitative observation at room temperature.
Organic Synthesis Solvent Extraction Inorganic Chemistry

Iodide Applications Where Alternatives Fail


Nucleophilic Substitution and Catalysis

Iodide's large size and polarizability make it an exceptionally effective leaving group and a superior nucleophile in SN2 reactions [5]. Its high solubility in acetone allows for the Finkelstein reaction, driving halide exchange [2]. The kinetic advantage of iodide in substitution reactions (RI > RBr > RCl) is a cornerstone of synthetic organic chemistry [5].

Electrochemical and Energy Storage Devices

The 2.7-fold higher electrical conductivity of iodide-based ionic liquid mixtures compared to their chloride counterparts [5] directly translates to improved performance in electrochemical devices. This makes iodide the preferred choice for electrolytes in high-efficiency dye-sensitized solar cells and advanced batteries where minimizing internal resistance is critical.

Biological and Membrane Transport Studies

The 2.2-fold higher membrane permeability of iodide compared to chloride [5] makes it an invaluable probe for studying anion transport mechanisms, channel selectivity, and cellular electrophysiology. It can serve as a superior tracer or a more permeable substitute for chloride in experimental designs.

Halogen Disinfection Byproduct Research

Unlike bromide and chloride, iodide exhibits a unique tendency to be oxidized to iodate by chlorine, leading to lower levels of iodinated organic byproducts at higher chlorine doses [5]. This counterintuitive behavior is essential for researchers modeling disinfection processes and managing water quality, as iodine substitution patterns differ fundamentally from bromine [5].

Application
Selection Property
Validation Focus
Nucleophilic substitution and halide exchange
Leaving-group reactivity in SN2
Reaction yield and selectivity with iodide
Electrochemical device electrolytes
Ionic liquid conductivity
Conductivity under operating conditions
Anion channel and transport research
Membrane permeability ratio
Ion diffusion rate in membrane models
Disinfection byproduct formation
Oxidation to iodate vs. organics
Byproduct speciation under chlorination

Technical Documentation Hub

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